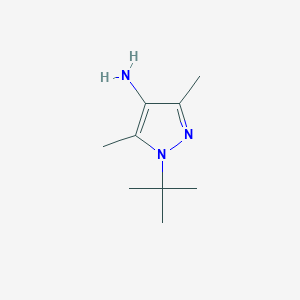
1-叔丁基-3,5-二甲基-1H-吡唑-4-胺
描述
1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with tert-butyl and dimethyl groups. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in drug discovery and organic synthesis .
科学研究应用
1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrazole derivatives, including this compound, are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
Target of Action
Pyrazole derivatives have been known to interact with a wide range of biological targets due to their versatile structure . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Mode of Action
It’s known that pyrazole derivatives can promote unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .
Biochemical Pathways
Pyrazole derivatives have been known to affect a wide range of physiological and pharmacological activities .
Result of Action
Pyrazole derivatives have been known to exhibit a wide range of physiological and pharmacological activities .
Action Environment
It’s known that the type of solvent contributes to the interaction and dilution of reactants in the solvent .
生化分析
Biochemical Properties
1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with copper complexes, which are crucial for catalytic activities in oxidation reactions . The nature of these interactions often involves coordination with metal ions, which can influence the compound’s reactivity and stability.
Cellular Effects
The effects of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives, including 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine, can affect the activity of metalloenzymes, which are essential for various cellular functions . These effects can lead to changes in cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to form stable complexes with metal ions, which can alter enzyme activity and gene expression . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine can change over time. The compound’s stability and degradation are essential factors to consider. It has been noted that pyrazole derivatives, including this compound, exhibit high stability under standard laboratory conditions . Long-term studies are necessary to understand its degradation patterns and long-term effects on cellular functions.
Dosage Effects in Animal Models
The effects of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic activities. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its potential therapeutic applications.
Metabolic Pathways
1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound’s influence on metabolic flux and metabolite levels can provide insights into its biochemical roles
Transport and Distribution
The transport and distribution of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications These localization patterns are essential for its activity and function within cells
准备方法
The synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine typically involves a multi-step process. One common method is the solvent-free condensation/reduction reaction sequence. This involves starting with 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and reacting it with p-methoxybenzaldehyde. The one-pot reductive amination proceeds by forming an N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
化学反应分析
1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions to form larger heterocyclic structures.
相似化合物的比较
Similar compounds to 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-amine include:
3-tert-butyl-1-methyl-1H-pyrazol-5-amine: Differing by the presence of a methyl group instead of dimethyl groups.
1-tert-butyl-5-trifluoromethyl-1H-pyrazol-4-amine: Featuring a trifluoromethyl group instead of dimethyl groups.
3,5-dimethyl-1H-pyrazol-4-amine: Lacking the tert-butyl group
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.
属性
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-6-8(10)7(2)12(11-6)9(3,4)5/h10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLNMDVWNWUVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


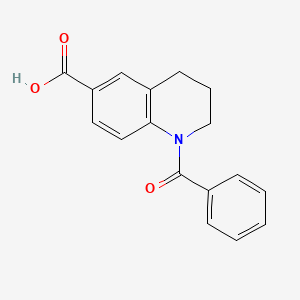
![3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid](/img/structure/B1371017.png)
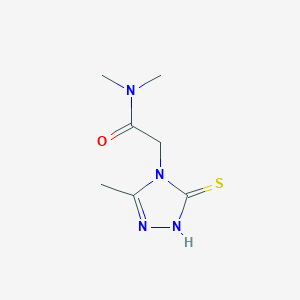
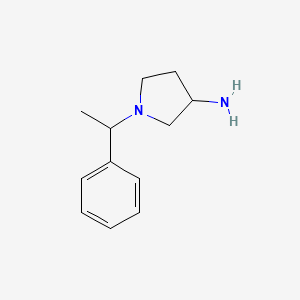
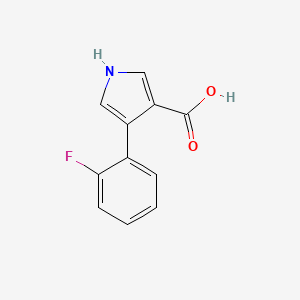
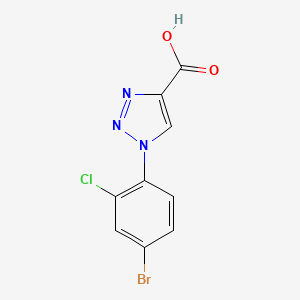
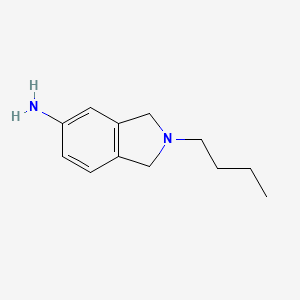
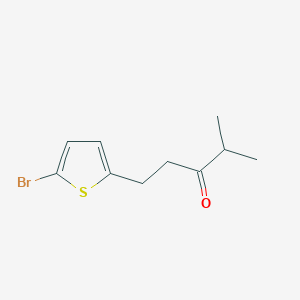
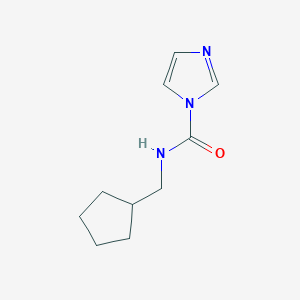
amine](/img/structure/B1371032.png)
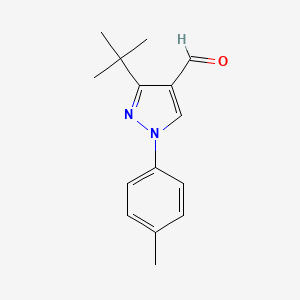
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)
![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)
![Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B1371037.png)
